(1-Aminocyclobutyl)(4-chlorophenyl)methanone
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Overview
Description
(1-Aminocyclobutyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C11H12ClNO. It is a derivative of methanone, featuring a cyclobutyl ring substituted with an amino group and a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclobutyl)(4-chlorophenyl)methanone typically involves the reaction of cyclobutanone with 4-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclobutyl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Aminocyclobutyl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Aminocyclobutyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Aminocyclobutyl)(4-methylphenyl)methanone
- (1-Aminocyclobutyl)(4-fluorophenyl)methanone
- (1-Aminocyclobutyl)(4-bromophenyl)methanone
Uniqueness
(1-Aminocyclobutyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
CAS No. |
1394018-05-3 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(1-aminocyclobutyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C11H12ClNO/c12-9-4-2-8(3-5-9)10(14)11(13)6-1-7-11/h2-5H,1,6-7,13H2 |
InChI Key |
HQKYRYNIZNVYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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